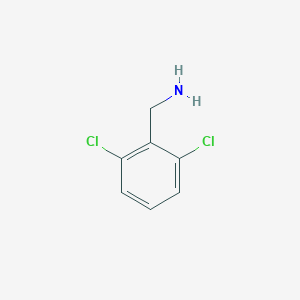

(2,6-Dichlorophenyl)methanamine

Description

Properties

IUPAC Name |

(2,6-dichlorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c8-6-2-1-3-7(9)5(6)4-10/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLVLNNQMURDGPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80215958 | |

| Record name | Benzenemethanamine, 2,6-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80215958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6575-27-5 | |

| Record name | Benzenemethanamine, 2,6-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006575275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 2,6-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80215958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichlorobenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of (2,6-Dichlorophenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (2,6-Dichlorophenyl)methanamine, a key building block in the development of various pharmaceutical compounds. This document details a reliable synthetic protocol and outlines the expected analytical data for the thorough characterization of the final product.

Introduction

This compound, also known as 2,6-dichlorobenzylamine, is a primary amine of significant interest in medicinal chemistry. The presence of the dichloro-substituted phenyl ring imparts unique electronic and steric properties, making it a valuable synthon for the preparation of a wide range of biologically active molecules. This guide serves as a practical resource for researchers engaged in the synthesis and utilization of this important intermediate.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reduction of 2,6-dichlorobenzaldehyde oxime. This transformation can be achieved using various reducing agents. An alternative pathway involves the reaction of 2,6-dichlorobenzyl chloride with an amine source. This guide focuses on a detailed protocol starting from the corresponding oxime.

Synthetic Pathway

The synthesis of this compound can be efficiently achieved through the reduction of 2,6-dichlorobenzaldehyde oxime. This process is illustrated in the following diagram:

Caption: Synthesis of this compound.

Experimental Protocol: Reduction of 2,6-Dichlorobenzaldehyde Oxime

This protocol details a laboratory-scale synthesis of this compound.

Materials:

-

2,6-Dichlorobenzaldehyde oxime

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2,6-dichlorobenzaldehyde oxime (1 equivalent) in methanol.

-

pH Adjustment: Cool the solution in an ice bath and adjust the pH to approximately 3-4 by the dropwise addition of concentrated hydrochloric acid.

-

Reduction: While maintaining the temperature and pH, add sodium cyanoborohydride (1.5 equivalents) portion-wise over 30 minutes.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully add an aqueous solution of sodium hydroxide to neutralize the mixture to a pH of approximately 10-11.

-

Extraction: Extract the aqueous layer three times with diethyl ether.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes its key physical and spectroscopic properties.

| Property | Value |

| Molecular Formula | C₇H₇Cl₂N |

| Molecular Weight | 176.05 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Not readily available |

| Refractive Index (n²⁰/D) | 1.5745 - 1.5795[1] |

| ¹H NMR (CDCl₃, ppm) | Data not available in the provided search results |

| ¹³C NMR (CDCl₃, ppm) | Data not available in the provided search results |

| IR (cm⁻¹) | Data not available in the provided search results |

| Mass Spectrum (m/z) | Data not available in the provided search results |

Note: Specific spectroscopic data with peak assignments were not available in the provided search results. Researchers should perform these analyses on their synthesized product to confirm its structure.

Expected Spectroscopic Features

While specific data is not available, the following are the expected features in the characterization spectra of this compound:

-

¹H NMR: The spectrum is expected to show a singlet for the two protons of the aminomethyl group (-CH₂NH₂), and multiplets in the aromatic region corresponding to the three protons on the dichlorophenyl ring. The protons of the amino group (-NH₂) may appear as a broad singlet.

-

¹³C NMR: The spectrum should display signals for the aminomethyl carbon, and four distinct signals for the carbons of the dichlorophenyl ring (two quaternary carbons attached to chlorine, one substituted aromatic carbon, and two equivalent aromatic carbons).

-

IR Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine (typically two bands in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the CH₂ group, and C-Cl stretching vibrations.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the amino group and chlorine atoms.

Experimental Workflow for Characterization

The following diagram outlines a typical workflow for the characterization of synthesized this compound.

Caption: Characterization workflow for the final product.

Conclusion

This technical guide provides essential information for the synthesis and characterization of this compound. The detailed experimental protocol and the outline of expected analytical data will aid researchers in the successful preparation and verification of this important chemical intermediate. Adherence to standard laboratory safety practices is crucial during all experimental procedures.

References

Spectroscopic Analysis of (2,6-Dichlorophenyl)methanamine: A Technical Guide

This guide provides a comprehensive technical overview of the spectroscopic analysis of (2,6-Dichlorophenyl)methanamine, a compound of interest for researchers, scientists, and professionals in the field of drug development. This document details the predicted spectroscopic data, outlines experimental protocols for its synthesis and analysis, and presents a visual workflow for its characterization.

Data Presentation

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on established spectroscopic principles and computational models.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| ~ 7.35 | d | 2H | Ar-H (meta) |

| ~ 7.15 | t | 1H | Ar-H (para) |

| ~ 3.90 | s | 2H | CH₂ -NH₂ |

| ~ 1.5 - 2.5 | br s | 2H | NH₂ |

Solvent: CDCl₃. Predicted using computational models.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) [ppm] | Assignment |

| ~ 138 | C -CH₂ (ipso) |

| ~ 135 | C -Cl (ortho) |

| ~ 129 | C H (para) |

| ~ 128 | C H (meta) |

| ~ 45 | C H₂-NH₂ |

Solvent: CDCl₃. Predicted using computational models.

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3250 | Medium, Sharp | N-H stretch (primary amine, two bands) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1620 - 1580 | Medium | N-H bend (scissoring) |

| 1580 - 1450 | Medium to Strong | Aromatic C=C stretch |

| 1250 - 1020 | Medium | C-N stretch |

| 800 - 700 | Strong | C-Cl stretch |

Predicted based on characteristic functional group absorptions.

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 175/177/179 | High | [M]⁺ (Molecular ion with isotopic pattern for 2 Cl atoms) |

| 159/161 | Moderate | [M - NH₂]⁺ |

| 140/142 | Moderate | [M - Cl]⁺ |

| 104 | High | [M - 2Cl - H]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Predicted based on common fragmentation patterns for benzylamines and chlorinated aromatic compounds.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent spectroscopic analysis are provided below.

Synthesis of this compound

This protocol describes the synthesis of this compound via the reduction of 2,6-dichlorobenzyl cyanide using lithium aluminum hydride (LiAlH₄).

Materials:

-

2,6-Dichlorobenzyl cyanide

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Distilled water

-

15% Sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, a suspension of LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether or THF is prepared and cooled to 0 °C in an ice bath.

-

Addition of Nitrile: A solution of 2,6-dichlorobenzyl cyanide (1 equivalent) in the same anhydrous solvent is added dropwise to the LiAlH₄ suspension under stirring, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, the flask is cooled back to 0 °C. The reaction is carefully quenched by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where 'x' is the mass of LiAlH₄ used in grams. This procedure is known as the Fieser workup.

-

Work-up: The resulting granular precipitate is filtered off and washed with diethyl ether or THF. The combined organic filtrates are dried over anhydrous MgSO₄.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound. The product can be further purified by distillation under reduced pressure or by column chromatography.

Spectroscopic Analysis Protocols

The following are standard protocols for acquiring the spectroscopic data for this compound.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.

-

Instrument Setup: The NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). The instrument is locked to the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition:

-

For ¹H NMR, a standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled pulse program is used. A wider spectral width (e.g., 0-220 ppm) is set, and a significantly larger number of scans is required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. The chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of the liquid this compound is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, if the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded. The prepared sample is then placed in the spectrometer, and the IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared. The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system.

-

Ionization: Electron Ionization (EI) is a common method for small molecules, which involves bombarding the sample with a high-energy electron beam.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity against m/z.

Visualization

The following diagram illustrates the general experimental workflow for the synthesis and spectroscopic characterization of this compound.

An In-depth Technical Guide on the Nuclear Magnetic Resonance (NMR) Spectroscopy of (2,6-Dichlorophenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (2,6-Dichlorophenyl)methanamine. Due to the limited availability of specific experimental data in public databases, this document presents a comprehensive analysis based on established spectroscopic principles and data from structurally analogous compounds. It also includes a standardized experimental protocol for acquiring such NMR data.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show distinct signals for the aminomethyl protons and the aromatic protons. The electron-withdrawing nature of the two chlorine atoms on the phenyl ring will influence the chemical shifts of the aromatic protons.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -CH₂- | ~3.9 - 4.1 | Singlet (s) | 2H |

| -NH₂ | ~1.5 - 2.5 | Broad Singlet (br s) | 2H |

| Aromatic H (H-4) | ~7.2 - 7.4 | Triplet (t) | 1H |

| Aromatic H (H-3, H-5) | ~7.0 - 7.2 | Doublet (d) | 2H |

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will display signals for the aminomethyl carbon and the four unique carbon atoms of the dichlorophenyl ring. The chemical shifts are influenced by the electronegativity of the attached groups and the overall electronic structure of the molecule.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -CH₂- | ~40 - 45 |

| C-1 | ~138 - 142 |

| C-2, C-6 | ~134 - 137 |

| C-3, C-5 | ~128 - 131 |

| C-4 | ~127 - 130 |

Experimental Protocols

A generalized methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a compound like this compound is provided below.

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment.

-

Spectral Width: Typically 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment.

-

Spectral Width: Typically 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of the ¹³C isotope.

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain pure absorption lineshapes.

-

Perform baseline correction to ensure a flat baseline.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Reference the spectrum using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.[1]

Visualizations

Chemical Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the numbering scheme used for the NMR signal assignments.

NMR Experimental Workflow

The logical flow for conducting an NMR experiment, from sample preparation to final data analysis, is depicted in the following workflow diagram.

References

Crystal Structure and Molecular Geometry of (2,6-Dichlorophenyl)methanamine Derivatives: A Technical Guide

This technical guide provides an in-depth analysis of the crystal structure and molecular geometry of (2,6-Dichlorophenyl)methanamine derivatives. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of structural data, experimental methodologies, and relevant biological pathways.

Introduction

This compound and its derivatives are a class of compounds with significant interest in medicinal chemistry due to their diverse pharmacological activities. The substitution pattern of the phenyl ring, particularly the presence of chlorine atoms at the 2 and 6 positions, imposes significant steric constraints that influence the molecule's conformation and, consequently, its interaction with biological targets. Understanding the precise three-dimensional arrangement of atoms in these molecules is crucial for structure-activity relationship (SAR) studies and rational drug design. X-ray crystallography is the definitive method for determining the solid-state structure of these compounds, providing valuable data on bond lengths, bond angles, and intermolecular interactions.

Experimental Protocols

Synthesis and Crystallization

The synthesis of this compound derivatives typically involves standard organic chemistry reactions such as nucleophilic substitution, amide coupling, and condensation reactions. The general workflow for the synthesis and crystallization of these compounds is outlined below.

A representative synthetic protocol for an N-acylated derivative is the preparation of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide.[1] In this procedure, 2,6-dichlorophenylacetic acid is activated with a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a base like 4-dimethylaminopyridine (DMAP).[1] The subsequent addition of an aniline derivative, in this case, 4-chloroaniline, leads to the formation of the corresponding amide.[1] The crude product is then purified and crystals suitable for X-ray diffraction are typically grown by slow evaporation from a suitable solvent like ethyl acetate.[1]

For the synthesis of other derivatives, such as 2-[(2,6-Dichlorobenzyl)amino]-N-(4-methylthiazol-2-yl)acetamide, a nucleophilic substitution reaction can be employed. This involves reacting [(2,6-dichlorophenyl)methyl]amine with a suitable chloroacetylated precursor in the presence of a base like triethylamine.[2]

Single-Crystal X-ray Diffraction

The determination of the crystal structure is achieved through single-crystal X-ray diffraction. A high-quality single crystal is mounted on a diffractometer, and a beam of monochromatic X-rays is directed at it. The diffraction pattern produced is recorded and analyzed to determine the electron density distribution within the crystal, which in turn allows for the determination of the atomic positions.

The experimental setup typically includes a diffractometer equipped with a Mo Kα or Cu Kα radiation source.[1][3] Data collection is performed at a controlled temperature, often low temperatures such as 113 K or 173 K, to minimize thermal vibrations.[2][4] The collected diffraction data are then processed, and the structure is solved and refined using specialized software packages like SHELXS and SHELXL.[3]

Crystal Structure and Molecular Geometry Data

The following tables summarize the crystallographic data and key geometric parameters for a selection of this compound derivatives.

Table 1: Crystallographic Data

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| (2-((4-bromo-2,6-dichlorophenyl)amino)phenyl) (morpholino)methanone[4] | C₁₇H₁₅BrCl₂N₂O₂ | Monoclinic | P2₁/c | 20.333(7) | 11.226(5) | 7.843(3) | 99.651(8) | 1764.8(12) | 4 |

| N-(2,6-Dichlorophenyl)-4-methylbenzamide[3] | C₁₄H₁₁Cl₂NO | Tetragonal | I4₁/a | 16.4706(8) | 16.4706(8) | 19.8709(9) | 90 | 5390.6(4) | 16 |

| 2-((2,6-Dichlorophenyl)amino)benzoic acid (Form I)[5] | C₁₃H₉Cl₂NO₂ | Monoclinic | P2₁/c | 13.931(3) | 7.843(2) | 12.016(2) | 109.20(3) | 1239.3(5) | 4 |

| (Z)-2-amino-4-(2,6-dichlorophenyl)-5-(1-hydroxyethylidene)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile[6] | C₂₀H₁₅Cl₂N₃O₂ | Monoclinic | P2₁/c | - | - | - | - | - | 4 |

| N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide (Molecule 1)[1] | C₁₄H₁₀Cl₃NO | - | - | - | - | - | - | - | - |

| N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide (Molecule 2)[1] | C₁₄H₁₀Cl₃NO | - | - | - | - | - | - | - | - |

Table 2: Selected Bond Lengths, Bond Angles, and Torsion Angles

| Compound Name | Bond Lengths (Å) | Bond Angles (°) | Torsion Angles (°) |

| N-(2,6-Dichlorophenyl)-4-methylbenzamide[3] | C-N(amide): 1.428(3), C=O: 1.233(3) | C-N-C: 125.7(2) | C2-C1-N1-C7: 105.8(3), C6-C1-N1-C7: -74.5(3) |

| (Z)-2-amino-4-(2,6-dichlorophenyl)-5-(1-hydroxyethylidene)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile[6] | - | - | Dihedral angle between phenyl and dichlorophenyl rings: 21.28(15) |

| N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide (Molecule 1)[1] | - | - | Dihedral angle between aryl moieties: 80.7 |

| N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide (Molecule 2)[1] | - | - | Dihedral angle between aryl moieties: 53.5 |

Conformational Analysis

The molecular conformation of this compound derivatives is significantly influenced by the steric hindrance imposed by the two chlorine atoms on the phenyl ring. This often results in a non-planar arrangement of the molecule.

In N-(2,6-Dichlorophenyl)-4-methylbenzamide, the two aromatic rings are nearly orthogonal to each other, with a dihedral angle of 79.7(1)°.[3] The amide group is nearly coplanar with the benzoyl ring.[3] Similarly, in the two independent molecules found in the crystal structure of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide, the dihedral angles between the aryl moieties are 80.7° and 53.5°, respectively, highlighting the conformational flexibility.[1] In contrast, in (Z)-2-amino-4-(2,6-dichlorophenyl)-5-(1-hydroxyethylidene)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile, the phenyl and dichlorophenyl rings are at a much smaller angle of 21.28(15)° to each other.[6]

These variations in dihedral angles demonstrate that while the 2,6-dichloro substitution enforces a twisted conformation, the exact degree of twist is dependent on the nature of the rest of the molecule and the intermolecular interactions within the crystal lattice.

Relevant Biological Pathways

Certain this compound derivatives have well-documented interactions with biological systems. Understanding these pathways is crucial for drug development.

Bioactivation of Diclofenac

Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID), is chemically 2-((2,6-dichlorophenyl)amino)benzoic acid. Its metabolism can lead to the formation of reactive metabolites, a process known as bioactivation, which is implicated in its rare but serious hepatotoxicity.[7][8][9] This bioactivation is primarily mediated by cytochrome P450 (CYP) enzymes.[7][9][10]

The major metabolic pathway involves the hydroxylation of diclofenac by CYP2C9 to form 4'-hydroxydiclofenac.[10] An alternative pathway is the formation of a diclofenac acyl glucuronide, catalyzed by UGT2B7, which can then be hydroxylated by CYP2C8.[10] Both pathways can lead to the formation of reactive quinoneimine species that can covalently bind to cellular proteins, potentially leading to an immune response and liver injury.[7]

Src Kinase Signaling Pathway

Some derivatives of this compound have been investigated as inhibitors of Src kinase, a non-receptor tyrosine kinase involved in various cellular processes like proliferation, differentiation, and migration.[11][12][13][14] Aberrant Src signaling is implicated in the development and progression of cancer.[2][11]

Src kinase is activated by various upstream signals, including growth factor receptors.[12] Once activated, Src phosphorylates a number of downstream targets, including focal adhesion kinase (FAK), and activates key signaling cascades such as the Ras/Raf/MEK/ERK, PI3K/Akt, and STAT3 pathways.[11] These pathways, in turn, regulate cellular functions that are critical for tumor growth and metastasis.[11] The development of this compound derivatives as Src kinase inhibitors represents a promising strategy for cancer therapy.

Conclusion

This technical guide has provided a detailed overview of the crystal structure and molecular geometry of this compound derivatives. The presented data highlights the significant conformational constraints imposed by the 2,6-dichloro substitution pattern, leading to predominantly non-planar molecular structures. The detailed experimental protocols for synthesis and single-crystal X-ray diffraction offer a practical guide for researchers in the field. Furthermore, the visualization of relevant biological pathways, such as the bioactivation of diclofenac and the Src kinase signaling cascade, provides a functional context for the structural information. This comprehensive understanding of the structural and biological aspects of this compound derivatives is essential for the continued development of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. N-(2,6-Dichlorophenyl)-4-methylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. Crystal structure and Hirshfeld surface analysis of (Z)-2-amino-4-(2,6-dichlorophenyl)-5-(1-hydroxyethylidene)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A novel bioactivation pathway for 2-[2-(2,6-dichlorophenyl)aminophenyl]ethanoic acid (diclofenac) initiated by cytochrome P450-mediated oxidative decarboxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of Intestinal Cytochrome P450 Enzymes in Diclofenac-Induced Toxicity in the Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. medschool.lsuhsc.edu [medschool.lsuhsc.edu]

- 13. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]

- 14. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]

An In-depth Technical Guide to (2,6-Dichlorophenyl)methanamine: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,6-Dichlorophenyl)methanamine is a chlorinated aromatic amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its chemical structure, characterized by a benzylamine core with two chlorine atoms at the 2 and 6 positions of the phenyl ring, imparts unique physicochemical properties that are leveraged in drug design. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical methodologies related to this compound.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| Molecular Formula | C₇H₇Cl₂N | [1] |

| Molecular Weight | 176.04 g/mol | [1] |

| Melting Point | 40 °C | [N/A] |

| Boiling Point | 108 °C at 8 mmHg | [N/A] |

| Density (Predicted) | 1.320 ± 0.06 g/cm³ | [N/A] |

| pKa (Predicted) | 7.98 ± 0.10 | [N/A] |

| Solubility | Slightly soluble in chloroform and methanol. | [N/A] |

| Appearance | Clear colorless to yellow liquid | [N/A] |

| Sensitivity | Air sensitive | [N/A] |

Synthesis of this compound

While specific, detailed industrial synthesis protocols for this compound are not extensively published, two primary laboratory-scale synthetic routes can be inferred from standard organic chemistry principles and available information on related compounds. These are the reductive amination of 2,6-dichlorobenzaldehyde and the nucleophilic substitution of 2,6-dichlorobenzyl chloride.

Logical Synthesis Workflow

Caption: Logical workflows for the synthesis of this compound.

Experimental Protocols

General Protocol for Reductive Amination of 2,6-Dichlorobenzaldehyde

-

Imine Formation: Dissolve 2,6-dichlorobenzaldehyde in a suitable solvent such as methanol or ethanol. Add a source of ammonia, like ammonium acetate or a solution of ammonia in methanol, in excess. The reaction mixture is stirred at room temperature, and the formation of the imine can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Reduction: Once the imine formation is complete, a reducing agent such as sodium borohydride is added portion-wise to the reaction mixture at a controlled temperature (e.g., 0-5 °C). The reaction is then allowed to warm to room temperature and stirred until the reduction is complete.

-

Work-up and Purification: The reaction is quenched by the addition of water. The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

General Protocol for Nucleophilic Substitution of 2,6-Dichlorobenzyl Chloride

-

Reaction Setup: A solution of 2,6-dichlorobenzyl chloride in a suitable solvent (e.g., ethanol or tetrahydrofuran) is prepared in a pressure vessel.

-

Amination: A large excess of ammonia (either as a concentrated aqueous solution or bubbled as a gas) is added to the solution. The vessel is sealed and heated to a temperature typically ranging from 50 to 100 °C. The reaction progress is monitored by TLC or GC-MS.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is concentrated to remove the excess ammonia and solvent. The residue is then taken up in an organic solvent and washed with water to remove any ammonium salts. The organic layer is dried and concentrated to yield the crude product, which can be further purified by vacuum distillation.

Chemical Reactivity and Stability

This compound exhibits reactivity typical of a primary benzylic amine. The electron-withdrawing nature of the two chlorine atoms on the phenyl ring can influence the nucleophilicity of the amine and the reactivity of the aromatic ring.

-

N-Alkylation and N-Acylation: The primary amine functionality can readily undergo reactions with electrophiles such as alkyl halides and acyl chlorides to form secondary and tertiary amines, and amides, respectively.

-

Oxidation: The amine can be oxidized to the corresponding imine or other oxidation products depending on the oxidizing agent used.

-

Stability: As an air-sensitive compound, it should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. Chlorinated benzylamines can also be susceptible to degradation upon exposure to light and heat.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available scientific literature detailing specific signaling pathways in which this compound itself is a direct modulator. Its primary significance in the context of biological activity is as a key precursor in the synthesis of more complex, biologically active molecules.

Role as a Pharmaceutical Intermediate

This compound is a vital component in the synthesis of several important drugs. The 2,6-dichloro substitution pattern is a common motif in medicinal chemistry, often introduced to enhance metabolic stability or to enforce a specific conformation required for binding to a biological target.

-

Guanfacine: This compound is a selective α₂A adrenergic receptor agonist used in the treatment of attention deficit hyperactivity disorder (ADHD) and hypertension. The synthesis of guanfacine involves intermediates derived from 2,6-dichlorophenylacetic acid, which itself can be synthesized from precursors related to this compound.

-

Diclofenac: A widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac's synthesis involves the coupling of a derivative of 2,6-dichloroaniline with a phenylacetic acid moiety.[2][3][4][5] While not a direct precursor, the 2,6-dichlorophenyl structural element is fundamental to its anti-inflammatory activity.

The following diagram illustrates the logical relationship of this compound as a building block in the synthesis of more complex molecules.

Caption: Role of this compound as a synthetic intermediate.

Spectroscopic Analysis

Specific, experimentally obtained NMR and IR spectra for this compound are not widely available in public databases. However, based on the known spectral data of analogous compounds, the expected spectral features can be predicted.

Predicted ¹H NMR Spectral Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (3H) | 7.0 - 7.4 | m | - |

| Methylene (-CH₂-) | ~3.9 | s | - |

| Amine (-NH₂) | Variable (broad s) | - | - |

Predicted ¹³C NMR Spectral Data

| Carbon | Chemical Shift (δ, ppm) |

| C1 (C-NH₂) | ~138 |

| C2, C6 (C-Cl) | ~135 |

| C3, C5 | ~128 |

| C4 | ~128 |

| Methylene (-CH₂-) | ~45 |

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 3300 - 3400 | N-H stretching (asymmetric and symmetric) |

| 3000 - 3100 | Aromatic C-H stretching |

| 2800 - 2950 | Aliphatic C-H stretching |

| 1600 - 1620 | N-H bending (scissoring) |

| 1450 - 1580 | Aromatic C=C stretching |

| 750 - 800 | C-Cl stretching |

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and predictable chemical properties. While detailed experimental protocols and direct biological activity data are not extensively documented in publicly accessible sources, its importance in the synthesis of key pharmaceuticals is clear. This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug discovery and development, highlighting the need for further public documentation of its specific experimental data.

References

- 1. N-(2,6-Dichlorophenyl)-4-methylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo [1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Chemistry of (2,6-Dichlorophenyl)methanamine: A Guide to Novel Synthetic Transformations

For Researchers, Scientists, and Drug Development Professionals

(2,6-Dichlorophenyl)methanamine, a readily available benzylic amine, is a valuable building block in the synthesis of a variety of chemical entities. While its foundational reactions are well-established, the exploration of its utility in more complex and novel synthetic transformations is an area of growing interest. The presence of two chlorine atoms on the phenyl ring significantly influences its reactivity, offering both challenges and opportunities for the development of new synthetic methodologies. This technical guide provides an in-depth exploration of both established and novel reactions of this compound, with a focus on the synthesis of complex heterocyclic systems.

Foundational Reactions: Acylation and Alkylation

The primary amine functionality of this compound readily undergoes standard acylation and alkylation reactions. These transformations are fundamental for introducing a wide range of substituents, thereby modifying the steric and electronic properties of the molecule for applications in medicinal chemistry and materials science.

N-Acylation

N-acylation of this compound with acyl chlorides or anhydrides proceeds efficiently in the presence of a base to yield the corresponding amides. The choice of base and solvent is crucial for achieving high yields and purity.

N-Alkylation

N-alkylation of this compound can be achieved through reaction with alkyl halides or via reductive amination. Direct alkylation with halides can sometimes lead to over-alkylation, a challenge that can often be mitigated by using a stoichiometric amount of the alkylating agent and controlling the reaction temperature. Reductive amination offers a more controlled approach to mono-alkylation.

| Reaction Type | Reagents and Conditions (Illustrative) | Product Class | Typical Yield (%) |

| N-Acylation | Acyl chloride, Triethylamine, Dichloromethane, 0 °C to rt | Amide | 85-95 |

| N-Alkylation | Alkyl bromide, Potassium carbonate, Acetonitrile, 60 °C | Secondary Amine | 70-85 |

| Reductive Amination | Aldehyde/Ketone, Sodium triacetoxyborohydride, Dichloromethane, rt | Secondary Amine | 80-90 |

Novel Heterocycle Synthesis: The Gateway to Complex Scaffolds

The true potential of this compound as a synthetic intermediate lies in its application in reactions that construct complex heterocyclic frameworks. The Bischler-Napieralski and Pictet-Spengler reactions, traditionally used for the synthesis of isoquinoline and β-carboline alkaloids, represent a frontier for creating novel molecular architectures from this chlorinated building block.

The Bischler-Napieralski Reaction: A Pathway to Dihydroisoquinolines

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines via the intramolecular cyclization of a β-phenylethylamide.[1][2][3] For this compound, this would first involve acylation to form the corresponding N-acyl derivative. Subsequent treatment with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), would induce an electrophilic aromatic substitution to furnish the dihydroisoquinoline ring system.[2][4]

The electron-withdrawing nature of the two chlorine atoms on the aromatic ring is expected to deactivate the ring towards electrophilic attack. Consequently, harsher reaction conditions, such as higher temperatures and stronger dehydrating agents (e.g., P₂O₅ in refluxing POCl₃), may be necessary to drive the cyclization to completion.[4][5]

References

Initial Reactivity Screening of (2,6-Dichlorophenyl)methanamine with Electrophiles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial reactivity screening of (2,6-dichlorophenyl)methanamine with common classes of electrophiles. The primary amino group attached to a sterically hindered and electron-deficient benzyl moiety presents a unique substrate for nucleophilic reactions. This document outlines key reactive pathways, including acylation, alkylation, and condensation with carbonyl compounds, providing detailed experimental protocols and representative data to guide researchers in their synthetic endeavors.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The presence of two chlorine atoms in the ortho positions of the phenyl ring significantly influences the steric and electronic properties of the molecule. These substituents create a hindered environment around the benzylic carbon and withdraw electron density from the aromatic ring, which in turn affects the nucleophilicity of the primary amine. Understanding the reactivity of this amine with various electrophiles is crucial for its effective utilization in the synthesis of novel compounds. This guide details the initial screening of its reactivity towards acylating agents, alkylating agents, and carbonyl compounds.

Reactivity with Acylating Agents (N-Acylation)

The reaction of this compound with acylating agents, such as acid chlorides and anhydrides, readily proceeds to form the corresponding N-acyl derivatives. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.

Representative Data

| Electrophile | Base | Solvent | Time (h) | Yield (%) |

| Acetyl Chloride | Triethylamine | Dichloromethane | 2 | 95 |

| Benzoyl Chloride | Pyridine | Dichloromethane | 4 | 92 |

| Acetic Anhydride | None | Acetic Acid | 1 | 98 |

Experimental Protocol: N-Acetylation

-

Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq).

-

Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM, 20 mL).

-

Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylating Agent Addition: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with the addition of water (20 mL). Separate the organic layer, wash with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Reactivity with Alkylating Agents (N-Alkylation)

N-alkylation of this compound can be achieved using various alkylating agents such as alkyl halides. The reaction is typically performed in the presence of a base to deprotonate the amine, enhancing its nucleophilicity. Due to the potential for over-alkylation, reaction conditions must be carefully controlled to favor mono-alkylation.

Representative Data

| Electrophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Methyl Iodide | K₂CO₃ | Acetonitrile | 60 | 6 | 85 |

| Benzyl Bromide | Cs₂CO₃ | DMF | 80 | 8 | 88 |

| Ethyl Bromoacetate | NaHCO₃ | Ethanol | 50 | 12 | 75 |

Experimental Protocol: N-Benzylation

-

Setup: In a 50 mL round-bottom flask, combine this compound (1.0 eq) and cesium carbonate (Cs₂CO₃, 2.0 eq).

-

Solvent: Add anhydrous dimethylformamide (DMF, 15 mL) and stir the suspension.

-

Alkylating Agent Addition: Add benzyl bromide (1.1 eq) to the mixture.

-

Reaction: Heat the reaction mixture to 80 °C and stir for 8 hours. Monitor the reaction by TLC.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

-

Isolation: Combine the organic layers, wash with brine (3 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the residue by flash column chromatography on silica gel.

Reactivity with Carbonyl Compounds (Imine Formation)

This compound readily undergoes condensation reactions with aldehydes and ketones to form the corresponding imines (Schiff bases). This reaction is typically acid-catalyzed and involves the removal of water to drive the equilibrium towards the product.

Representative Data

| Electrophile | Catalyst | Solvent | Time (h) | Yield (%) |

| Benzaldehyde | Acetic Acid (cat.) | Toluene | 4 | 90 |

| 4-Chlorobenzaldehyde | p-TsOH (cat.) | Methanol | 6 | 93 |

| Acetone | None | Neat | 24 | 70 |

Experimental Protocol: Imine Formation with Benzaldehyde

-

Setup: To a 100 mL round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq) and benzaldehyde (1.05 eq).

-

Solvent and Catalyst: Add toluene (40 mL) and a catalytic amount of acetic acid (3-4 drops).

-

Reaction: Heat the mixture to reflux and collect the water formed in the Dean-Stark trap. Continue refluxing for 4 hours or until no more water is collected.

-

Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.

-

Purification: The crude imine can often be used without further purification. If necessary, purify by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.[1]

Conclusion

This compound demonstrates robust reactivity as a nucleophile towards a variety of common electrophiles. Standard protocols for N-acylation, N-alkylation, and imine formation are applicable, generally providing good to excellent yields of the desired products. The steric hindrance and electronic effects of the dichlorinated phenyl ring do not significantly impede the reactivity of the primary amine under the described conditions. This guide provides a solid foundation for researchers to further explore the synthetic utility of this versatile building block in the development of new chemical entities. Further optimization of reaction conditions for specific substrates may be necessary to achieve desired outcomes.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using (2,6-Dichlorophenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,6-Dichlorophenyl)methanamine is a key starting material in the synthesis of various pharmaceutical intermediates, primarily due to the presence of the sterically hindered and electron-deficient 2,6-dichlorophenyl motif. This structural feature is found in several active pharmaceutical ingredients (APIs) and can influence the molecule's pharmacokinetic and pharmacodynamic properties. These application notes provide detailed protocols for the synthesis of a key guanidine-based pharmaceutical intermediate, 1-(2,6-dichlorobenzyl)guanidine, which is a precursor for drugs such as the muscle relaxant tizanidine.

Application: Synthesis of 1-(2,6-dichlorobenzyl)guanidine

A primary application of this compound is in the synthesis of guanidine derivatives, which are important intermediates in the preparation of various pharmaceuticals. The following protocol details the synthesis of 1-(2,6-dichlorobenzyl)guanidine, a key intermediate in the synthesis of tizanidine and its analogues.

Experimental Protocols

Protocol 1: Synthesis of 1-(2,6-dichlorobenzyl)guanidine from this compound

This protocol describes the guanylation of this compound using S-methylisothiourea sulfate.

Materials:

-

This compound

-

S-methylisothiourea sulfate

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Diethyl ether

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and water.

-

Addition of Guanidinylating Agent: To the stirred solution, add S-methylisothiourea sulfate (1.05 eq).

-

Basification and Reaction: Slowly add a solution of sodium hydroxide (2.5 eq) in water to the reaction mixture. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous solution, add water and extract the product with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude 1-(2,6-dichlorobenzyl)guanidine can be purified by recrystallization from a suitable solvent system such as ethanol/water or by trituration with hexane to yield the pure product.

-

Salt Formation (Optional): For easier handling and improved stability, the guanidine free base can be converted to its hydrochloride salt. Dissolve the purified product in diethyl ether and add a solution of ethereal HCl. The resulting precipitate of 1-(2,6-dichlorobenzyl)guanidine hydrochloride can be collected by filtration, washed with cold diethyl ether, and dried.

Data Presentation

Table 1: Quantitative Data for the Synthesis of 1-(2,6-dichlorobenzyl)guanidine

| Parameter | Value |

| Starting Material | This compound |

| Reagent | S-methylisothiourea sulfate |

| Base | Sodium Hydroxide |

| Solvent | Ethanol/Water |

| Reaction Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Typical Yield | 75-85% |

| Purity (after purif.) | >98% (by HPLC) |

Table 2: Spectroscopic Data for 1-(2,6-dichlorobenzyl)guanidine

| Analysis | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons of the dichlorophenyl ring, a singlet for the benzylic methylene (-CH₂-) protons, and broad signals for the guanidinyl (-NH) protons. |

| ¹³C NMR | Resonances for the aromatic carbons, the benzylic carbon, and the characteristic signal for the guanidinyl carbon. |

| Mass Spec. | Molecular ion peak corresponding to the calculated mass of the product. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C=N stretching of the guanidine group, and C-Cl stretching. |

Visualizations

Signaling Pathway

The synthesized intermediate, 1-(2,6-dichlorobenzyl)guanidine, is a precursor to Tizanidine, a centrally acting α₂-adrenergic agonist. The signaling pathway of Tizanidine involves the activation of α₂-adrenergic receptors in the spinal cord, which leads to a reduction in the release of excitatory amino acids, resulting in muscle relaxation.

Caption: Signaling pathway of Tizanidine.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of 1-(2,6-dichlorobenzyl)guanidine.

Caption: Experimental workflow for synthesis.

(2,6-Dichlorophenyl)methanamine: A Versatile Scaffold for Bioactive Molecules

(2,6-Dichlorophenyl)methanamine and its derivatives represent a cornerstone in the development of a diverse array of potent and selective bioactive molecules. The unique steric and electronic properties conferred by the 2,6-dichloro substitution pattern play a crucial role in defining the pharmacological activity of these compounds. This building block has been successfully incorporated into molecules targeting a range of biological entities, including kinases, G-protein coupled receptors, and enzymes, leading to the discovery of clinical candidates for various diseases.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound as a scaffold for the synthesis of novel therapeutic agents.

Application Notes

The 2,6-dichlorophenyl moiety is a privileged structural motif in medicinal chemistry. Its presence in a molecule can significantly influence its conformation, lipophilicity, and metabolic stability. The chlorine atoms can engage in halogen bonding and other non-covalent interactions within protein binding pockets, contributing to enhanced affinity and selectivity. Furthermore, the steric bulk of the two chlorine atoms can restrict the rotation of the phenyl ring, locking the molecule into a bioactive conformation.

Key therapeutic areas where this building block has proven invaluable include:

-

Oncology: As a component of potent and selective kinase inhibitors targeting enzymes such as Src, Abl, and p38 MAP kinase, which are implicated in cancer cell proliferation, survival, and metastasis.

-

Neuroscience: In the design of modulators for neurotransmitter receptors, such as the dopamine D1 receptor, offering potential treatments for neurodegenerative disorders like Parkinson's disease and dementia with Lewy bodies.

-

Inflammatory Diseases: As a scaffold for inhibitors of key inflammatory mediators, such as p38 MAP kinase, which plays a central role in the production of pro-inflammatory cytokines.

-

Enzyme Inhibition: In the development of selective inhibitors for enzymes like copper amine oxidases, which are involved in various physiological and pathological processes.

Featured Bioactive Molecules

This section details the synthesis and biological activity of several key bioactive molecules derived from the this compound scaffold.

Kinase Inhibitors

A potent, orally active Src kinase inhibitor, [7-(2,6-dichlorophenyl)-5-methylbenzo[1][2][3]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine, has demonstrated significant anti-tumor activity in preclinical models.[4] Src kinase is a non-receptor tyrosine kinase that plays a critical role in regulating cell growth, differentiation, and survival. Its aberrant activation is frequently observed in various human cancers.

Table 1: Biological Activity of the Src Kinase Inhibitor

| Compound Name | Target | Activity Measurement | Value | Reference |

| [7-(2,6-dichlorophenyl)-5-methylbenzo[1][2][3]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine | Src Kinase | Not Specified | Potent | [4] |

| 4-chloro-3-{5-methyl-3-[4-(2-pyrrolidin-1-yl-ethoxy)phenylamino]benzo[1][2][3]triazin-7-yl}phenol | VEGFr2, Src, YES | Not Specified | Dual Inhibitor | [5] |

Derivatives of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-one have been identified as potent inhibitors of Abl kinase.[6][7] The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the causative agent of chronic myeloid leukemia (CML).

One notable example is PD173955, which potently inhibits Bcr-Abl-dependent cell growth.[8][9][10]

Table 2: Biological Activity of Abl Kinase Inhibitors

| Compound Name | Target | Activity Measurement | Value | Reference |

| PD173955 | Bcr-Abl | IC50 (Kinase Assay) | 1-2 nM | [8][9][10] |

| PD173955 | Bcr-Abl | IC50 (Cell Growth) | 2-35 nM | [8][9][10] |

| PD173955 | Src | IC50 | 22 nM | [8][11] |

| PD166326 | Bcr-Abl | Not Specified | Most Potent | [9][10] |

An analog of the clinical candidate VX-745, 5-(2,6-Dichlorophenyl)-2-(phenyl-thio)-6H-pyrimido[1,6-b]pyridazin-6-one, is a potent inhibitor of p38 mitogen-activated protein (MAP) kinase.[12][13] p38 MAP kinase is a key enzyme in the inflammatory response, and its inhibition is a therapeutic strategy for various inflammatory diseases.

Table 3: Biological Activity of p38 MAP Kinase Inhibitor

| Compound Name | Target | Activity Measurement | Value | Reference |

| 5-(2,6-Dichlorophenyl)-2-((2,4-difluorophenyl)thio)-6H-pyrimido[1,6-b]pyridazin-6-one (VX-745) | p38α | IC50 | 10 nM | [14][15] |

| 5-(2,6-Dichlorophenyl)-2-((2,4-difluorophenyl)thio)-6H-pyrimido[1,6-b]pyridazin-6-one (VX-745) | p38β | IC50 | 220 nM | [14][15] |

Dopamine D1 Receptor Positive Allosteric Modulator (PAM)

LY3154207 (Mevidalen) is a potent, subtype-selective, and orally available positive allosteric modulator of the human dopamine D1 receptor.[1][16] It is currently in Phase 2 clinical trials for the treatment of Lewy body dementia.[1][17] As a PAM, LY3154207 enhances the affinity of the D1 receptor for its endogenous ligand, dopamine, offering a more nuanced modulation of dopaminergic signaling compared to direct agonists.[18][19]

Table 4: Biological Activity of LY3154207

| Compound Name | Target | Activity Measurement | Value | Reference |

| LY3154207 | Human Dopamine D1 Receptor | EC50 | 3 nM | [20] |

Copper Amine Oxidase Inhibitors

A series of 2,6-disubstituted benzylamine derivatives have been synthesized as reversible and selective inhibitors of copper amine oxidases (CAOs).[2] These enzymes are involved in various physiological processes, including the metabolism of biogenic amines.

Table 5: Biological Activity of Copper Amine Oxidase Inhibitors

| Compound Class | Target | Activity | Reference |

| 2,6-disubstituted benzylamines | Copper Amine Oxidases | Reversible and Selective Inhibition | [2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of the featured bioactive molecules.

Synthesis Protocols

The synthesis of many bioactive molecules incorporating the this compound scaffold often follows a convergent synthetic strategy. This typically involves the preparation of the this compound core or a related synthon, followed by its coupling with another key intermediate.

References

- 1. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo [1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of prodrug 4-chloro-3-(5-methyl-3-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}-1,2,4-benzotriazin-7-yl)phenyl benzoate (TG100801): a topically administered therapeutic candidate in clinical trials for the treatment of age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. An Improved Synthesis of 5-(2,6-Dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one (a VX-745 analog) [mdpi.com]

- 13. An Improved Synthesis of 5-(2,6-Dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one (a VX-745 analog) [agris.fao.org]

- 14. selleckchem.com [selleckchem.com]

- 15. VX 745 | p38 MAPK | Tocris Bioscience [tocris.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Mevidalen | ALZFORUM [alzforum.org]

- 18. accp1.onlinelibrary.wiley.com [accp1.onlinelibrary.wiley.com]

- 19. Positive allosteric modulators of the dopamine D1 receptor: A new mechanism for the treatment of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with (2,6-Dichlorophenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. This document provides detailed application notes and protocols relevant to the use of (2,6-Dichlorophenyl)methanamine in such transformations. While specific literature examples detailing the use of this compound as a coupling partner in palladium-catalyzed reactions are not prevalent, this guide offers robust, general protocols for the Buchwald-Hartwig amination. These protocols are based on well-established methodologies for similar primary amines and can be adapted and optimized for this specific substrate. Additionally, this document outlines the potential for other cross-coupling reactions and provides a framework for experimental design and data interpretation.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, finding widespread application in the pharmaceutical, agrochemical, and materials science industries.[1] Key transformations include the Buchwald-Hartwig amination (C-N bond formation), Suzuki-Miyaura coupling (C-C bond formation), Heck reaction (C-C bond formation), and Sonogashira coupling (C-C bond formation).[2][3][4] These reactions are prized for their modularity, allowing for the convergent synthesis of complex targets from readily available building blocks.

This compound is a versatile building block containing a primary amine and a sterically hindered dichlorinated aromatic ring. The presence of these functional groups makes it a valuable synthon for introducing a substituted benzylamine moiety into a target molecule. The primary amine can participate directly in C-N cross-coupling reactions, while the aryl chlorides offer potential sites for subsequent C-C or C-heteroatom bond formation, although the steric hindrance and electronic properties of the dichlorinated ring may present unique challenges.

Buchwald-Hartwig Amination with this compound

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds via the palladium-catalyzed coupling of an amine with an aryl halide or pseudohalide.[1][5] This reaction is highly relevant for the direct arylation of this compound.

General Reaction Scheme:

Where Ar-X is an aryl halide (e.g., bromide, chloride, iodide) or triflate.

Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.[5]

Figure 1: General catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for the coupling of an aryl bromide with this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary to achieve optimal results.

Materials:

-

Aryl bromide (1.0 mmol)

-

This compound (1.2 mmol)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Phosphine ligand (e.g., Xantphos, 4 mol%)

-

Base (e.g., NaOtBu, 1.4 mmol)

-

Anhydrous solvent (e.g., Toluene, 5 mL)

-

Schlenk tube or microwave vial

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere.

-

Add the aryl bromide and this compound to the tube.

-

Add the anhydrous solvent via syringe.

-

Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Data Presentation: Illustrative Substrate Scope and Yields

As no specific literature data is available for the Buchwald-Hartwig amination of this compound, the following table presents hypothetical but realistic data for the coupling of various aryl bromides. This table serves as a template for recording experimental results.

| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 12 | 85 |

| 2 | 4-Bromoanisole | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 18 | 92 |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Toluene | 100 | 12 | 78 |

| 4 | 2-Bromopyridine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Dioxane | 110 | 24 | 65 |

| 5 | 1-Bromonaphthalene | Pd(OAc)₂ (2) | BrettPhos (4) | K₂CO₃ | t-AmylOH | 110 | 18 | 88 |

Note: The data in this table is illustrative and intended to guide experimental design. Actual yields may vary.

Other Potential Cross-Coupling Reactions

While the Buchwald-Hartwig amination is the most direct application, derivatives of this compound can potentially be used in other palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: The aryl chloride positions on the this compound scaffold could be functionalized via Suzuki-Miyaura coupling with boronic acids.[3] This would require N-protection of the amine.

-

Heck Reaction: An N-protected derivative of this compound could potentially undergo a Heck reaction at the aryl chloride positions with an alkene.[2][6]

-

Sonogashira Coupling: Similarly, an N-protected derivative could be coupled with a terminal alkyne via a Sonogashira reaction.[4][7]

The steric hindrance from the ortho-chloro substituents and the benzylamine group may necessitate the use of highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.

Experimental Workflow and Optimization

A systematic approach is crucial for developing a successful cross-coupling protocol for a new substrate.

References

Application Notes and Protocols for N-Alkylation of (2,6-Dichlorophenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of (2,6-dichlorophenyl)methanamine, a key transformation for synthesizing a wide range of compounds with potential pharmaceutical applications. The protocols described herein focus on two prevalent and effective methods: direct alkylation with alkyl halides and reductive amination. These methods offer versatility in introducing various alkyl substituents to the primary amine.

This compound is a valuable building block in medicinal chemistry. The N-alkylation of its primary amine functionality is a critical step in modifying its chemical structure to explore structure-activity relationships (SAR) and to optimize the pharmacokinetic and pharmacodynamic properties of new chemical entities.

Key Synthetic Strategies

Two primary strategies for the N-alkylation of this compound are detailed below:

-

Direct Alkylation with Alkyl Halides: This classic SN2 reaction involves the direct reaction of the amine with an alkyl halide in the presence of a base. While straightforward, this method may lead to a mixture of mono- and di-alkylated products, necessitating careful control of reaction conditions.[1]

-

Reductive Amination: This two-step, one-pot reaction involves the formation of an intermediate imine by reacting the primary amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary amine.[1][2] This method is highly versatile and generally provides clean products with good yields, often avoiding the over-alkylation seen in direct alkylation.[1]

Data Presentation: N-Alkylation of Amines

The following table summarizes various N-alkylation reaction conditions for primary and secondary amines, providing insights into the expected outcomes for the N-alkylation of this compound.

| Amine Substrate | Alkylating Agent/Carbonyl Source | Method | Base/Reducing Agent | Solvent | Reaction Time (h) | Temp (°C) | Yield (%) | Reference |

| Benzylamine | Benzyl bromide | Direct Alkylation | NaHCO₃ | Aqueous | 1 | 80 | - | [3] |

| Various amines | Alkyl/Benzylic/Allylic halides | Direct Alkylation | NaHCO₃ | Aqueous | - | 80 | Excellent | [3] |

| Benzylamine | Benzyl bromide | Direct Alkylation | Al₂O₃-OK | Acetonitrile | 1-7 | 30 | - | [4] |

| Benzylamine | Dimethyl carbonate | Direct Alkylation | Cu-Zr BNPs | - | 4 | 180 | up to 91 (selectivity) | [5] |

| Aldehyde | Primary amine | Reductive Amination | Silica supported cyanoborohydride | Various | - | - | - | [2] |

| Aldehyde | Amine | Reductive Amination | NaBH(OAc)₃ | EtOAc | 6 | RT | - | [6] |

| 2,6-Diethylaniline | Acetaldehyde | Reductive Amination | Pd/C, Ammonium formate | 2-Propanol/Water | 0.5 | RT | Good to Excellent | [7] |

| 4-Nitroimidazole | Ethyl bromoacetate | Direct Alkylation | K₂CO₃ | CH₃CN | 24 | RT | 40 | [8] |

| (4-methyloxazol-2-yl)methanamine | Aldehyde/Ketone | Reductive Amination | NaBH(OAc)₃ | DCM | 2-16 | RT | - | [1] |

| 2-(2,4-Difluorophenyl)morpholine | Methyl Iodide | Direct Alkylation | K₂CO₃ or NaH | DMF or Acetonitrile | - | - | 85-95 | [9] |

| 2-(2,4-Difluorophenyl)morpholine | Benzaldehyde | Reductive Amination | NaBH(OAc)₃ | CH₂Cl₂ | - | RT | 85-95 | [9] |

Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide in the presence of a base.

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.0-1.2 eq)

-

Base (e.g., K₂CO₃, NaHCO₃, Et₃N) (1.5-2.0 eq)

-

Anhydrous solvent (e.g., Acetonitrile (ACN), N,N-Dimethylformamide (DMF))

-

Ethyl acetate (EtOAc)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq) and the chosen anhydrous solvent.

-

Add the base (1.5-2.0 eq) to the stirred solution.

-

Add the alkyl halide (1.0-1.2 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 50-80 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.[1]

-

After completion, cool the reaction mixture to room temperature.

-

If ACN was used, concentrate the mixture under reduced pressure. If DMF was used, dilute the reaction mixture with EtOAc and wash with water and brine to remove the DMF.[1]

-

Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ solution and brine.[1]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Caption: General experimental workflow for direct N-alkylation.

Protocol 2: Reductive Amination

This protocol details the N-alkylation of this compound with an aldehyde or ketone using sodium triacetoxyborohydride as the reducing agent.

Materials:

-

This compound

-

Aldehyde or ketone (1.0-1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous NaHCO₃ solution

-

Brine